molecular formula C10H6BrFN2O2 B13313233 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13313233
M. Wt: 285.07 g/mol
InChI Key: MCAYRQOBJXPEBA-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a bromo and fluorine atom on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method starts with the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a tri(C1-C6 alkyl) borate to form a di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate, which is subsequently hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Lithium Bases: Used for the lithiation step in the synthesis.

    Tri(C1-C6 alkyl) Borates: Used in the formation of boronate intermediates.

    Hydrolysis Agents: Such as water or dilute acids, used to hydrolyze boronate intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorine substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C10H6BrFN2O2

Molecular Weight

285.07 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6BrFN2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

MCAYRQOBJXPEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNC(=C2)C(=O)O)F

Origin of Product

United States

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